molecular formula C18H16N4O3S B6565428 7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021250-69-0

7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6565428
CAS RN: 1021250-69-0
M. Wt: 368.4 g/mol
InChI Key: KUVVKHOFWUQBQM-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . These small molecules containing five-member heterocyclic moieties are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine . They occur in four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole and its derivatives have shown promise as potential anticancer agents . These compounds disrupt processes related to DNA replication, making them effective inhibitors of both bacterial and cancer cell replication . Researchers have explored their use against various cancer types, including breast carcinoma (MCF-7) cells. Notably, compounds like N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide exhibited significant anticancer activity .

Antimicrobial and Antifungal Properties

1,3,4-Thiadiazole derivatives have demonstrated antimicrobial and antifungal activities. These compounds could potentially serve as novel agents against infectious diseases .

Analgesic and Anti-Inflammatory Effects

Some 1,3,4-thiadiazole derivatives exhibit analgesic and anti-inflammatory properties. These findings suggest their potential use in pain management and inflammation-related conditions .

Antipsychotic and Antidepressant Potential

Researchers have explored the antipsychotic and antidepressant effects of certain 1,3,4-thiadiazole compounds. These findings open avenues for developing new psychiatric medications .

Anticonvulsant Activity

1,3,4-Thiadiazole derivatives have also demonstrated anticonvulsant properties. Their ability to modulate neuronal activity may be relevant for treating epilepsy and related disorders .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Some 1,3,4-thiadiazole derivatives exhibit anti-leishmanial effects, suggesting their potential as therapeutic agents against this disease .

Mechanism of Action

Target of Action

The primary targets of this compound are various bacterial strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus and Gram positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium .

Mode of Action

The compound interacts with its targets by inhibiting their growth. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis , while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .

Biochemical Pathways

The compound disrupts processes related to DNA replication, permitting it to inhibit replication of both bacterial and cancer cells . The mechanism of the molecule interaction with calf thymus-DNA (CT-DNA) was investigated by UV-vis spectroscopic methods .

Pharmacokinetics

The strong aromaticity of the ring provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .

Result of Action

The result of the compound’s action is the inhibition of growth of the targeted bacteria. All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .

properties

IUPAC Name

7,8-dimethoxy-2-(4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-10-4-6-11(7-5-10)19-17-21-22-16(23)12-8-14(24-2)15(25-3)9-13(12)20-18(22)26-17/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVKHOFWUQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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